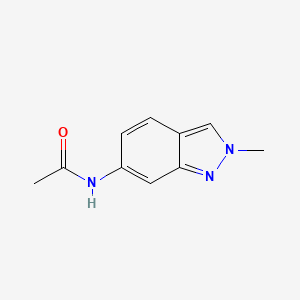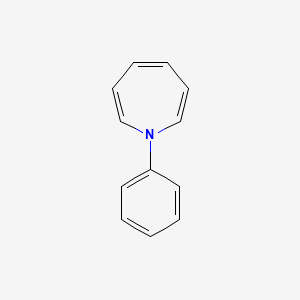
1-phenyl-1H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring This compound is part of the azepine family, which includes various derivatives with significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-azepine can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of N-(buta-1,3-dienyl)imines. This reaction typically requires the use of potassium tert-butoxide as a base, leading to the formation of 4,5-dihydro-3H-azepines . Another method involves the recyclization of small and medium carbo- or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound often relies on scalable one-pot synthesis procedures. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of azepine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Azepinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro azepines.
Substitution: Functionalized azepine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-phenyl-1H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-azepine can be compared with other similar compounds, such as:
Benzodiazepines: These compounds have a similar seven-membered ring structure but contain two nitrogen atoms.
Oxazepines: These compounds contain an oxygen atom in the ring and are studied for their potential pharmacological activities.
Thiazepines: These compounds contain a sulfur atom in the ring and exhibit different biological activities.
Uniqueness: Its phenyl group enhances its stability and reactivity compared to other azepine derivatives .
Eigenschaften
CAS-Nummer |
32446-13-2 |
|---|---|
Molekularformel |
C12H11N |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-phenylazepine |
InChI |
InChI=1S/C12H11N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h1-11H |
InChI-Schlüssel |
LGQKWCHXQUKUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CN(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



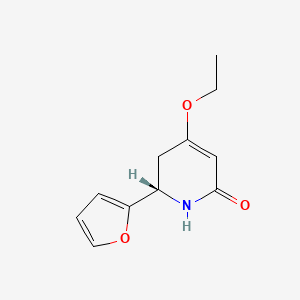
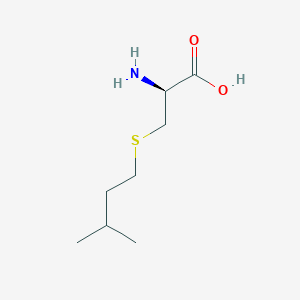

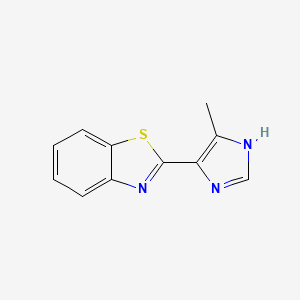



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
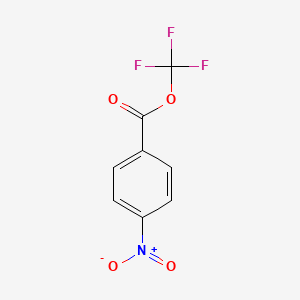
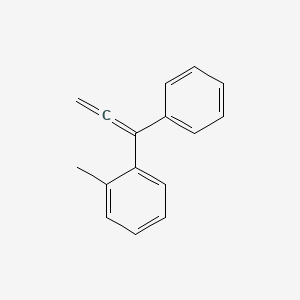
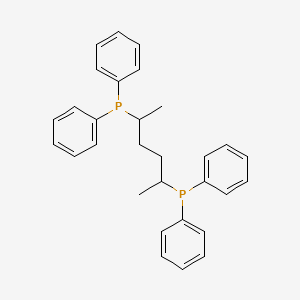
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
